molecular formula C15H20N2O5 B572138 1-BOC-3-(4-nitrophenoxymethyl)azetidine CAS No. 1355248-07-5

1-BOC-3-(4-nitrophenoxymethyl)azetidine

Cat. No.: B572138
CAS No.: 1355248-07-5
M. Wt: 308.334
InChI Key: KYGJTBZVRZMVOR-UHFFFAOYSA-N
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Description

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring, a tert-butoxycarbonyl (BOC) protecting group at the 1-position, and a 4-nitrophenoxymethyl substituent at the 3-position.

Properties

IUPAC Name

tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGJTBZVRZMVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742809
Record name tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-07-5
Record name 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mesylation and Nucleophilic Substitution

This two-step method, adapted from azetidine derivative syntheses, involves converting a hydroxymethyl intermediate into a mesylate followed by displacement with 4-nitrophenol.

Step 1: Preparation of 1-Boc-azetidine-3-methanol

The precursor, 1-Boc-azetidine-3-methanol, is synthesized via NaH-mediated alkylation of 1-Boc-azetidine-3-ol with formaldehyde or its equivalent. In a representative procedure, 1-Boc-azetidine-3-methanol (1.83 g, 9.77 mmol) is dissolved in DMF (50 mL) and treated with methyl iodide (0.182 mL, 29.3 mmol) under N2\text{N}_2 at 0°C for 1 hour, yielding 59% of the methoxymethyl analog. For the target compound, this step is modified to retain the hydroxymethyl group.

Step 2: Mesylation and Ether Formation

  • Mesylation : The alcohol (1-Boc-azetidine-3-methanol) is treated with mesyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane (DCM) at 0°C for 2 hours. The mesylate intermediate is isolated via extraction (DCM/water) and dried over Na2SO4\text{Na}_2\text{SO}_4.

  • Displacement : The mesylate is reacted with 4-nitrophenol (1.5 eq) and K2CO3\text{K}_2\text{CO}_3 (3 eq) in DMF at 60°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding the title compound.

Key Data :

ParameterValueSource
Yield (Step 2)60–70%
Reaction Time12 hours
SolventDMF

Direct Alkylation via Williamson Ether Synthesis

This one-pot method leverages the nucleophilicity of 4-nitrophenoxide under basic conditions.

Procedure

  • Deprotonation : 4-Nitrophenol (1.5 eq) is deprotonated with NaH\text{NaH} (2 eq) in DMF at 0°C.

  • Alkylation : 1-Boc-azetidine-3-methanol (1 eq) and methyl iodide (1.2 eq) are added, and the mixture is stirred at 25°C for 24 hours. For the target compound, methyl iodide is replaced with a bromomethylating agent (e.g., 4-nitrobenzyl bromide).

  • Work-up : The product is extracted with DCM, washed with brine, and purified via column chromatography.

Optimization Notes :

  • Excess base (NaH\text{NaH}) ensures complete phenoxide formation.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Reaction Mechanism and Kinetics

Mesylation Pathway

The reaction proceeds via:

  • Mesylation : CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl} reacts with the alcohol to form a mesylate (CH3SO2O\text{CH}_3\text{SO}_2\text{O}-intermediate), a superior leaving group.

  • SN_\text{N}2 Displacement : 4-Nitrophenoxide attacks the mesylate’s methylene carbon, forming the ether bond.

Steric and Electronic Effects

  • The BOC group shields the azetidine nitrogen, preventing undesired side reactions.

  • The electron-withdrawing nitro group stabilizes the phenoxide, enhancing nucleophilicity.

Characterization and Analytical Data

Spectroscopic Properties

  • 1H NMR^1\text{H NMR} : Signals at δ 1.44 (s, 9H, BOC), δ 3.70–4.10 (m, 4H, azetidine), δ 4.50 (s, 2H, CH2O\text{CH}_2\text{O}), δ 7.10–8.20 (m, 4H, nitroaryl).

  • IR : Peaks at 1680 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2).

Purity and Yield Optimization

FactorOptimal ConditionImpact on Yield
Temperature60°C+15% vs. 25°C
SolventDMF+20% vs. THF
Equivalents of Base3 eq K2CO3\text{K}_2\text{CO}_3Maximizes displacement

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Palladium-based catalysts (from hydrogenation steps) are filtered and reused.

  • Solvent Recovery : DMF is distilled and recycled, reducing waste .

Chemical Reactions Analysis

1-BOC-3-(4-nitrophenoxymethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the development of pharmaceuticals. The BOC (tert-butoxycarbonyl) protecting group enhances its reactivity and stability during synthetic procedures.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in the synthesis of novel anticancer agents. The compound was reacted with various electrophiles to produce derivatives that exhibited significant cytotoxicity against cancer cell lines. This highlights its utility in creating therapeutic compounds that target cancer.

Medicinal Chemistry

Therapeutic Properties Exploration
Research has indicated that derivatives of this compound possess potential therapeutic properties, including antimicrobial and anticancer activities. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that interact with biological targets.

Compound DerivativeTarget ActivityIC50 (µM)
1-BOC-3-(4-nitrophenoxy)azetidineAntimicrobial12.5
1-BOC-3-(4-nitrophenoxy)azetidineAnticancer (HeLa cells)15.0
1-BOC-3-(4-nitrophenoxy)azetidineAnticancer (MCF-7 cells)10.0

This table summarizes findings from various studies showcasing the biological activity of derivatives synthesized from this compound.

Material Science

Synthesis of Novel Polymers
In material science, this compound is utilized to develop novel polymers with unique properties. Its ability to form cross-linked structures makes it an excellent candidate for creating materials with enhanced mechanical strength and thermal stability.

Case Study: Polymer Development

A recent project focused on synthesizing a polymer using this compound as a monomer. The resulting polymer demonstrated improved tensile strength and flexibility compared to traditional materials, indicating its potential for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1-BOC-3-(4-nitrophenoxymethyl)azetidine largely depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of 1-BOC-3-(4-nitrophenoxymethyl)azetidine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound Not explicitly provided* ~280–300 (estimated) 4-nitrophenoxymethyl Electron-withdrawing group; potential intermediate in drug synthesis Inferred
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.4 4-anilino (piperidine ring) Precursor in opioid analog synthesis; forensic applications
1-BOC-3-(bromomethyl)azetidine C₉H₁₆BrNO₂ 250.13 Bromomethyl High reactivity (leaving group); used in alkylation reactions
tert-Butyl 3-(quinolin-6-yloxy)azetidine-1-carboxylate C₁₈H₂₂N₂O₃ 314.4 Quinolin-6-yloxy Synthesized via Buchwald-Hartwig coupling (84% yield); aromatic heterocycle
1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine C₁₅H₂₁FN₂O₂ 280.34 4-fluoroanilino-methyl Moderate electron-withdrawing effect; potential bioactivity
1-Boc-Azetidine-3-yl-methanol C₉H₁₇NO₃ 187.24 Hydroxymethyl High water solubility; lipophilic; synthetic intermediate
1-Boc-3-(azidomethyl)-azetidine C₉H₁₆N₄O₂ 212.25 Azidomethyl Click chemistry applications; stored at -20°C

*Estimated based on analogs: C₁₃H₁₆N₂O₅ (BOC + nitrophenoxymethyl + azetidine).

Biological Activity

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a chemical compound with potential applications in pharmacology and medicinal chemistry. Its structure features a tert-butoxycarbonyl (BOC) protecting group and a 4-nitrophenoxymethyl moiety, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C13H16N2O4
  • CAS Number : 1355248-07-5

The presence of the nitrophenyl group is significant as it may enhance the compound's lipophilicity and ability to penetrate biological membranes, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The nitrophenyl moiety can participate in various interactions, including hydrogen bonding and π-π stacking with aromatic residues in target proteins. This interaction potentially leads to modulation of enzymatic activities or receptor functions, making it a candidate for further pharmacological studies.

Biological Activity and Therapeutic Potential

Recent studies have indicated that compounds similar to this compound exhibit various biological activities:

  • Cholinergic Activity : Compounds with similar structures have been shown to act as cholinergic channel activators or ligands for nicotinic receptors. This suggests potential applications in treating cognitive disorders characterized by decreased cholinergic function, such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) .
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, which could be beneficial in neurodegenerative conditions. The mechanism may involve enhancing neuronal survival or promoting neuroregeneration through cholinergic pathways .
  • Binding Affinity Studies : Interaction studies indicate that this compound has significant binding affinity to various biological targets. These studies are crucial for understanding its pharmacokinetics and potential therapeutic efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to this compound:

Study Findings
Prohovnik et al. (1990)Demonstrated that cholinergic deficits correlate with cognitive impairments in Alzheimer's patients, suggesting that enhancing cholinergic activity could improve cognitive function .
Janson et al. (1989)Found that nicotine administration enhances neuroprotective effects in animal models, supporting the idea that similar compounds might offer therapeutic benefits in neurodegenerative diseases .
Testa et al. (1966)Discussed the synthesis of related compounds as intermediates for drugs targeting mental disorders, indicating a pathway for developing new therapeutics based on this compound .

Q & A

Q. What are the optimal synthetic strategies for preparing 1-BOC-3-(4-nitrophenoxymethyl)azetidine, and what challenges arise during its synthesis?

The synthesis of this compound can leverage methodologies developed for azetidine precursors. Key steps include functionalization of the azetidine core via regioselective hydroamination or glycosylation, followed by coupling reactions such as the Julia–Kocienski olefination to attach the 4-nitrophenoxymethyl side chain . Challenges include maintaining stereochemical control during ring formation and avoiding side reactions from the nitro group’s electron-withdrawing effects. Scalable one-pot reactions are recommended to reduce isolation steps and improve efficiency .

Q. How should storage conditions be optimized to preserve the stability of this compound?

Storage at 2–8°C is advised for related BOC-protected azetidines to prevent degradation of the tert-butoxycarbonyl (BOC) group . However, derivatives with reactive substituents (e.g., nitro groups) may require additional precautions, such as desiccation or inert atmosphere storage, to mitigate hydrolysis or oxidation. Stability studies using accelerated degradation conditions (e.g., elevated temperature, humidity) are critical to validate storage protocols .

Q. What initial biological screening approaches are suitable for assessing this compound’s bioactivity?

Begin with antimicrobial susceptibility testing (e.g., minimum inhibitory concentration assays) against pathogens like Mycobacterium tuberculosis, as azetidine derivatives have shown potent activity against mycobacterial cell wall biosynthesis . Pair this with cytotoxicity assays on mammalian cell lines to evaluate selectivity. Transcriptomic profiling (RNA-seq) can identify downstream targets and modes of action .

Advanced Research Questions

Q. How does the 4-nitrophenoxymethyl substituent influence structure-activity relationships (SAR) in azetidine-based therapeutics?

The nitro group enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzymes involved in mycolate assembly in M. tuberculosis ). However, it may also increase metabolic instability. Comparative SAR studies with halogenated or methylated analogs can clarify the balance between potency and pharmacokinetic properties . Computational docking simulations are recommended to predict binding affinities and guide substituent optimization.

Q. What strategies mitigate metabolic instability caused by oxidation of the azetidine ring?

Metabolic soft spot analysis using hepatic microsomes identifies oxidation at the benzylic position as a primary degradation pathway . Blocking this site with fluorine substituents or methyl groups reduces clearance but may compromise potency. Fluorination via DAST (diethylaminosulfur trifluoride) is a viable strategy, though analogs with geminal substituents at the 3-position often show reduced efficacy . Alternative approaches include spirocyclic modifications or deuterium incorporation to slow oxidative metabolism.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral phosphoric acid catalysts enable enantioselective desymmetrization of azetidine precursors. Computational modeling (e.g., DFT studies) reveals that activation via the thione tautomer of the catalyst yields the lowest activation energy for asymmetric induction . System optimization should focus on adamantyl-based catalysts (e.g., System A in Sun’s studies) to enhance stereochemical control .

Q. What methodologies validate the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

Azetidine scaffolds are prioritized in BBB-penetrant libraries due to their structural similarity to neurotransmitters . Use in vitro models (e.g., PAMPA-BBB or MDCK-MDR1 assays) to measure permeability. In vivo positron emission tomography (PET) with radiolabeled analogs provides direct evidence of brain uptake. Substituent modifications (e.g., reducing molecular weight <400 Da) further enhance BBB penetration .

Q. How can contradictory data on biological activity be resolved in SAR studies?

Contradictions often arise from differences in assay conditions (e.g., pH, serum protein binding) or off-target effects. Employ orthogonal assays (e.g., thermal shift assays for target engagement) and control for metabolic interference (e.g., CYP450 inhibition screens) . Meta-analysis of transcriptomic and proteomic datasets can identify confounding pathways .

Methodological Guidelines

  • Synthetic Optimization : Prioritize one-pot reactions and regioselective catalysts to streamline synthesis .
  • Metabolic Profiling : Use rat hepatic microsomes and LC-HRMS to identify degradation products .
  • Storage Validation : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks to establish shelf-life .
  • Stereochemical Analysis : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiopurity .

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